molecular formula C9H18O2 B1428761 4-Methyl-1-(propan-2-yloxy)pentan-3-one CAS No. 1250322-96-3

4-Methyl-1-(propan-2-yloxy)pentan-3-one

Cat. No.: B1428761
CAS No.: 1250322-96-3
M. Wt: 158.24 g/mol
InChI Key: ASDZLGWXWPBDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(propan-2-yloxy)pentan-3-one can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-pentanone with isopropyl alcohol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, are crucial to achieving high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(propan-2-yloxy)pentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Compounds with different functional groups replacing the isopropoxy group

Mechanism of Action

The mechanism of action of 4-Methyl-1-(propan-2-yloxy)pentan-3-one involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound’s ketone group is targeted by oxidizing agents, leading to the formation of carboxylic acids or ketones . In reduction reactions, the ketone group is reduced to an alcohol by reducing agents . The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

4-Methyl-1-(propan-2-yloxy)pentan-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.

Properties

IUPAC Name

4-methyl-1-propan-2-yloxypentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)9(10)5-6-11-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDZLGWXWPBDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCOC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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